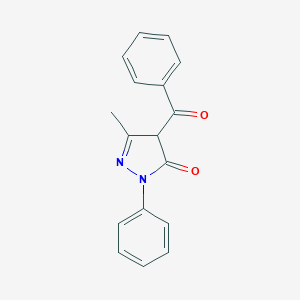

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Description

The exact mass of the compound 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzoyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOLPAMOKSAEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037370 | |

| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4551-69-3 | |

| Record name | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4551-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectral Analysis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, a versatile heterocyclic compound with applications in pharmaceuticals and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering insights into its molecular structure and functional groups.

Molecular Structure and Tautomerism

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one can exist in different tautomeric forms, primarily the keto and enol forms. The solvent and solid-state packing can influence the predominant tautomer, which is crucial for interpreting spectral data. The structure of the 4-benzoyl derivative of 1-phenyl-3-methyl-pyrazolone-5 has been shown to exist in two different tautomeric enol forms.[1]

Spectral Data

The following sections present the key NMR and IR spectral data for 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the different types of protons and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~13.33 | Singlet | 1H | Enolic OH | - |

| 7.20-8.20 | Multiplet | 10H | Aromatic protons (Phenyl and Benzoyl groups) | CDCl₃ |

| 2.32 | Singlet | 3H | Methyl protons (-CH₃) | CDCl₃ |

Note: The chemical shift of the enolic proton can be highly variable and may not always be observed.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170.2 | Carbonyl Carbon (C=O) of the pyrazolone ring |

| ~165.5 | Carbonyl Carbon (C=O) of the benzoyl group |

| 118.4-137.6 | Aromatic Carbons |

| ~156.1 | C=N carbon of the pyrazolone ring |

| ~42.6 | C4 of the pyrazolone ring |

| ~16.6 | Methyl Carbon (-CH₃) |

Note: Specific assignments may vary slightly based on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3500 | O-H stretch | Enolic OH group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| ~1660 | C=O stretch | Benzoyl carbonyl |

| ~1633 | C=N stretch | Pyrazolone ring |

| 1600-1450 | C=C stretch | Aromatic rings |

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are crucial for reproducibility and accurate data interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: Bruker Avance 400 or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: PerkinElmer Spectrum Two, Shimadzu IRTracer-100, or equivalent.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one.

Caption: Workflow for the spectral analysis of the target compound.

References

Tautomeric Forms of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its existence in various tautomeric forms, which dictates its chemical reactivity, spectroscopic properties, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this pyrazolone derivative, presenting key experimental data, detailed analytical protocols, and visualizations of the underlying chemical and biological processes. Understanding the tautomeric equilibrium is crucial for the rational design of novel therapeutic agents and functional materials based on this scaffold.

Introduction: The Tautomeric Landscape of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one can exist in several tautomeric forms due to the migration of a proton. The principal tautomers are the keto form, the enol form, and the less common NH and CH forms. The equilibrium between these forms is influenced by various factors, including the physical state (solid or solution), the polarity of the solvent, and the presence of substituents.

-

Keto Form (K): Characterized by a ketone group at the C5 position of the pyrazolone ring.

-

Enol Form (E): Features a hydroxyl group at C5, resulting from the migration of the C4 proton. This form benefits from the formation of an intramolecular hydrogen bond.

-

NH-Tautomer: Arises from the migration of a proton to one of the nitrogen atoms in the pyrazole ring.

-

CH-Tautomer: Involves the migration of a proton to the C4 position.

The relative stability of these tautomers is a subject of ongoing research, with evidence suggesting that the enol form is often favored, particularly in the solid state and in non-polar solvents, due to the stabilizing effect of the intramolecular hydrogen bond.

Tautomeric Equilibrium

The interconversion between the keto and enol forms is the most significant tautomeric equilibrium for 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one. This equilibrium is dynamic and can be influenced by environmental conditions.

Caption: Tautomeric equilibrium between the Keto and Enol forms.

Experimental Protocols

Synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

This protocol is adapted from established methods for the synthesis of related 4-acyl-pyrazolones.

Materials:

-

3-Methyl-1-phenyl-2-pyrazolin-5-one

-

Anhydrous 1,4-dioxane

-

Calcium hydroxide (Ca(OH)₂)

-

Benzoyl chloride

-

10% Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1 equivalent) in anhydrous 1,4-dioxane with gentle heating.

-

Add calcium hydroxide (2 equivalents) to the solution and reflux the suspension for 30 minutes with vigorous stirring.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add benzoyl chloride (1.1 equivalents) dropwise to the cooled suspension.

-

After the addition is complete, reflux the reaction mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing 10% hydrochloric acid with stirring.

-

The crude product precipitates as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from methanol to obtain pure 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one.

Caption: Experimental workflow for the synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one.

Spectroscopic Characterization

The different tautomeric forms of 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one can be distinguished using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The enol form typically shows a characteristic downfield signal for the hydroxyl proton (δ > 10 ppm) due to intramolecular hydrogen bonding. The keto form would lack this signal but show a signal for the C4 proton.

-

¹³C NMR: The chemical shifts of the carbonyl carbon (C5) and the enolic carbon (C5) are significantly different, providing a clear distinction between the keto and enol forms.

Infrared (IR) Spectroscopy:

-

Keto Form: A strong absorption band corresponding to the C=O stretching vibration is expected around 1700-1740 cm⁻¹.

-

Enol Form: The C=O stretching vibration is shifted to a lower frequency (around 1600-1640 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. A broad O-H stretching band may also be observed.

Quantitative Data

The following tables summarize typical spectroscopic data for the keto and enol tautomers of 4-acyl-pyrazolone derivatives. The exact values for 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one may vary slightly.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Keto Form | Enol Form |

| C4-H | ~4.0 - 5.0 | - |

| OH | - | > 10.0 |

| CH₃ | ~2.2 - 2.5 | ~2.2 - 2.5 |

| Aromatic-H | ~7.0 - 8.0 | ~7.0 - 8.0 |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Keto Form | Enol Form |

| C4 | ~50 - 60 | ~90 - 100 |

| C5 (C=O) | ~190 - 200 | - |

| C5 (C-OH) | - | ~160 - 170 |

| C3 | ~150 - 160 | ~150 - 160 |

Table 3: Typical IR Absorption Frequencies (cm⁻¹)

| Vibration | Keto Form | Enol Form |

| C=O Stretch | 1700 - 1740 | 1600 - 1640 |

| O-H Stretch | - | 2500 - 3200 (broad) |

Biological Activity and Potential Signaling Pathways

Pyrazolone derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

Some pyrazolone derivatives have also been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and immune responses.

While the specific tautomer responsible for the biological activity of 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one has not been definitively established, it is plausible that the different tautomers could exhibit distinct pharmacological profiles due to their different shapes and hydrogen bonding capabilities, which would affect their binding to biological targets.

Caption: Potential anti-inflammatory mechanism of pyrazolone derivatives.

Conclusion

The tautomerism of 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a critical aspect that governs its chemical and biological properties. This guide has provided a detailed overview of the different tautomeric forms, their characterization, and the experimental protocols for their synthesis and analysis. A thorough understanding of the tautomeric equilibrium and the factors that influence it is essential for the successful application of this compound in drug discovery and materials science. Further research into the specific biological activities of each tautomer will be invaluable for the development of more potent and selective therapeutic agents.

An In-Depth Technical Guide to the Chelating Properties of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP), a β-diketone derivative, is a potent chelating agent with significant applications in analytical chemistry, solvent extraction, and coordination chemistry. Its ability to form stable complexes with a wide array of metal ions has made it a subject of considerable research. This technical guide provides a comprehensive overview of the chelating properties of BMPP, focusing on its synthesis, structural features, and the thermodynamics of its metal complexes. Detailed experimental protocols for the investigation of these properties are provided, along with a compilation of available quantitative data to facilitate further research and application.

Introduction

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, also known as HPMBP in solvent extraction literature, is a versatile organic ligand.[1][2] Its structure, featuring a pyrazolone ring with benzoyl and methyl substituents, confers upon it the ability to exist in keto-enol tautomeric forms, which is central to its chelating capabilities. The enol form possesses a labile proton that can be displaced by a metal ion, leading to the formation of a stable chelate ring. This property is exploited in various applications, including the selective extraction and quantification of metal ions.[1][2] The stability and stoichiometry of these metal complexes are crucial parameters that dictate their utility. This guide aims to consolidate the existing knowledge on the chelating behavior of BMPP and provide practical guidance for its study.

Synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

The synthesis of BMPP is typically achieved through a C-acylation reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one.[3] A common and efficient method involves the use of benzoyl chloride in the presence of a base, such as calcium hydroxide, in a suitable solvent like dioxane. The base plays a crucial role in promoting the formation of the enolate, which then undergoes acylation at the C4 position.[3]

Experimental Protocol: Synthesis of BMPP

A detailed protocol for the synthesis of a related derivative, 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, provides a reliable template for BMPP synthesis.[4]

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one in anhydrous dioxane with gentle heating.

-

Base Addition: Add calcium hydroxide to the solution and stir the mixture.

-

Acylation: Cool the mixture in an ice bath and add benzoyl chloride dropwise.

-

Reflux: After the addition is complete, reflux the reaction mixture for a specified period.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a dilute solution of hydrochloric acid with vigorous stirring.

-

Isolation and Purification: Collect the precipitated product by filtration, wash it with water and then with a small amount of ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol-acetone.[4]

Chelation and Structure of Metal Complexes

BMPP acts as a bidentate ligand, coordinating to metal ions through the two oxygen atoms of the β-dicarbonyl moiety upon deprotonation of the enolic hydroxyl group. This forms a stable six-membered chelate ring. The general structure of the BMPP ligand and its chelation with a metal ion (Mⁿ⁺) are depicted below.

Caption: Chelation of a metal ion by BMPP.

The stoichiometry of the resulting metal complexes is influenced by the charge and coordination number of the metal ion. For divalent metal ions, complexes with a 1:2 metal-to-ligand ratio (ML₂) are commonly formed, while trivalent metals like lanthanides often form 1:3 complexes (ML₃).[5] In solvent extraction systems, self-adducts or synergistic adducts with other ligands can also be formed. For instance, in the extraction of lanthanides, species such as LnP₃·HP and LnP₃·S (where S is a synergist) have been identified.[6][7]

Quantitative Analysis of Chelation

The stability of metal-BMPP complexes is quantified by their stability constants (log K), and the thermodynamic parameters of their formation (ΔG, ΔH, and ΔS) provide insights into the nature of the metal-ligand interaction. These parameters are typically determined using potentiometric or spectrophotometric methods.

Potentiometric Titration

Potentiometric titration is a widely used technique for determining the stability constants of metal complexes in solution. The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added. The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a common approach.[8]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare solutions of the ligand (BMPP), the metal salt of interest, a standard acid (e.g., HClO₄), and a standard base (e.g., carbonate-free NaOH) in a suitable solvent system (e.g., a dioxane-water or ethanol-water mixture) of a constant ionic strength (maintained with a salt like KNO₃ or NaClO₄).[8]

-

Titration Sets: Perform three sets of titrations:

-

Acid titration: Titrate the standard acid with the standard base.

-

Ligand titration: Titrate a mixture of the standard acid and the ligand with the standard base.

-

Metal-ligand titration: Titrate a mixture of the standard acid, the ligand, and the metal salt with the standard base.

-

-

Data Analysis: From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) and the average number of ligands attached to the metal ion (n̅). The proton-ligand stability constants (protonation constants) of BMPP and the metal-ligand stability constants (log K₁, log K₂, etc.) can then be determined using various computational methods by analyzing the formation curves (n̅ vs. pL).[8]

Caption: Workflow for potentiometric titration.

Spectrophotometric Analysis

Spectrophotometry can be used to determine the stoichiometry and stability constants of colored metal-BMPP complexes. The method relies on the change in absorbance upon complex formation.

Experimental Protocol: Spectrophotometric Analysis (Job's Method of Continuous Variation)

-

Stock Solutions: Prepare equimolar solutions of the metal salt and BMPP in a suitable solvent.

-

Mixing Series: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

-

Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

-

Stability Constant Calculation: The stability constant can be calculated from the absorbance data of the Job's plot.[4]

Caption: Spectrophotometric analysis workflow.

Thermodynamic Parameters

The thermodynamic parameters (ΔG, ΔH, and ΔS) for the complexation reaction can be determined by studying the temperature dependence of the stability constants.

-

Gibbs Free Energy (ΔG): Calculated from the stability constant (K) using the equation: ΔG = -RTlnK. A negative value of ΔG indicates a spontaneous complexation process.[9]

-

Enthalpy (ΔH): Determined from the slope of a van't Hoff plot (lnK vs. 1/T). A positive ΔH indicates an endothermic process, while a negative value signifies an exothermic reaction.[9]

-

Entropy (ΔS): Calculated from the relationship: ΔG = ΔH - TΔS. A positive ΔS value suggests that the complex formation is entropically favorable.[9]

Quantitative Data on BMPP-Metal Complexes

Table 1: Stability Constants (log K) of Metal Complexes with Pyrazolone Derivatives (Illustrative Data)

| Metal Ion | Ligand | log K₁ | log K₂ | Solvent System | Temp (°C) | Method | Reference |

| Mn²⁺ | 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 7.85 | 6.70 | 40% Ethanol-Water | 25 | Potentiometric | [9] |

| Co²⁺ | 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 8.25 | 7.10 | 40% Ethanol-Water | 25 | Potentiometric | [9] |

| Ni²⁺ | 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 8.80 | 7.45 | 40% Ethanol-Water | 25 | Potentiometric | [9] |

| Cu²⁺ | 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 9.95 | 8.35 | 40% Ethanol-Water | 25 | Potentiometric | [9] |

Note: This table provides illustrative data for a related compound to demonstrate the typical range of stability constants. Specific data for BMPP should be sought from targeted literature.

Table 2: Thermodynamic Parameters for Metal Complexation with a Pyrazolone Derivative (Illustrative Data)

| Metal Ion | Ligand | -ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Temp (°C) | Reference |

| Mn²⁺ | 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 83.0 | 25.1 | 362.8 | 25 | [9] |

| Co²⁺ | 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 87.6 | 26.3 | 382.2 | 25 | [9] |

| Ni²⁺ | 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 92.7 | 28.0 | 405.0 | 25 | [9] |

| Cu²⁺ | 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one | 104.4 | 31.6 | 456.4 | 25 | [9] |

Note: This table provides illustrative data for a related compound. The positive enthalpy and entropy values suggest that the complexation is endothermic and entropically driven.

Applications in Drug Development and Research

The ability of BMPP and its derivatives to chelate metal ions has implications for drug development and biomedical research.

-

Metal Ion Sequestration: In conditions of metal overload, chelating agents can be used to sequester excess metal ions, facilitating their excretion.

-

Bioinorganic Chemistry: BMPP can serve as a model ligand for studying the coordination chemistry of metal ions in biological systems.

-

Analytical Reagents: The formation of colored complexes with specific metal ions allows for the development of sensitive and selective analytical methods for their detection and quantification in biological and environmental samples.[1][2]

Conclusion

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a versatile and effective chelating agent with a rich coordination chemistry. Understanding its chelating properties, including the stability and thermodynamics of its metal complexes, is essential for its application in various scientific fields. This guide has provided an overview of the key aspects of BMPP chelation, including its synthesis, complex formation, and the experimental techniques used for its characterization. While comprehensive quantitative data for BMPP remains a subject for further compilation, the provided protocols and illustrative data serve as a valuable resource for researchers and professionals in the field. Further investigation into the stability constants and thermodynamic parameters of BMPP with a broader range of metal ions will undoubtedly expand its utility and contribute to advancements in analytical chemistry, materials science, and drug development.

References

- 1. jocpr.com [jocpr.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. Spectrophotometric Investigation of Complexation of Ferrous Ion with 3,5-Dintrosalicylic Acid [pubs.sciepub.com]

- 5. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. irjet.net [irjet.net]

- 9. chemicalpapers.com [chemicalpapers.com]

spectroscopic data of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one metal complexes

An In-depth Technical Guide on the Spectroscopic Data of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP) and its derivatives are versatile ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions.[1] These metal complexes are of significant interest due to their potential applications in various fields, including analytical chemistry, catalysis, and pharmacology.[1][2] Understanding the structural and electronic properties of these complexes is crucial for developing new materials and therapeutic agents. Spectroscopic techniques such as Infrared (IR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful tools for elucidating the coordination environment and bonding characteristics of these metal chelates. This guide provides a comprehensive overview of the spectroscopic data for various metal complexes of BMPP and its derivatives, along with detailed experimental protocols and visual workflows to aid researchers in this field.

Synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP)

A common method for the synthesis of BMPP involves the benzoylation of 3-methyl-1-phenyl-pyrazol-5-one.[3][4] A newer, high-yield method utilizes a one-step synthesis where 3-methyl-1-phenyl-pyrazol-5-one is treated with benzoyl chloride in dioxane with suspended calcium hydroxide as a catalyst.[4]

Experimental Protocol: Synthesis of BMPP

The following protocol is a typical procedure for the synthesis of BMPP:

-

Dissolve 15 g of 3-methyl-1-phenyl-pyrazol-5-one in 60-80 ml of dioxane in a flask equipped with a stirrer, separatory funnel, and reflux condenser.[4]

-

Add 12 g of calcium hydroxide to the solution.[4]

-

Add 9.9 ml of benzoyl chloride dropwise over a period of 1 minute.[4]

-

Reflux the mixture for 30 minutes.[4]

-

After cooling, filter the reaction mixture and wash the solid with dioxane.[4]

-

Evaporate the solvent from the filtrate.[4]

-

Recrystallize the crude product from a suitable solvent, such as a mixture of alcohol and water to obtain the keto form, or from a nonpolar solvent like ligroin or chloroform to obtain the enol form.[4]

Synthesis of Metal Complexes

The metal complexes of BMPP are typically synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent.

Experimental Protocol: General Synthesis of Metal Complexes

-

Dissolve the BMPP ligand in a suitable solvent, such as ethanol or methanol.

-

Prepare a solution of the metal salt (e.g., chloride, nitrate, or sulfate) in water or an alcohol.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Adjust the pH of the solution if necessary to facilitate complex formation.

-

The resulting precipitate of the metal complex is then filtered, washed with the solvent, and dried.[5]

References

A Technical Guide to the Fundamental Chemical Reactivity of 4-Acylpyrazolones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical reactivity of 4-acylpyrazolones, a class of heterocyclic β-dicarbonyl compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, tautomeric nature, and diverse reactivity, supported by experimental protocols and quantitative data.

Introduction to 4-Acylpyrazolones

4-Acylpyrazolones are derivatives of pyrazolone, featuring an acyl group at the C4 position. This structural motif imparts a unique chemical character, combining the properties of the pyrazolone ring with those of a β-dicarbonyl system.[1][2] First synthesized by Knorr in 1883 through the reaction of phenylhydrazine with ethylacetoacetate, these compounds have since been extensively studied for their strong chelating properties with transition metals and their wide range of biological activities.[1] Their applications span from being precursors for more complex heterocyclic systems and Schiff bases to acting as key pharmacophores in the development of novel therapeutic agents.[2]

Tautomerism in 4-Acylpyrazolones

A fundamental characteristic of 4-acylpyrazolones is their existence in a tautomeric equilibrium between the keto and enol forms.[1][2] This ability to exist as different structural isomers is crucial to their reactivity and coordination chemistry. The equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring and the acyl group. The enol form, in particular, is stabilized by intramolecular hydrogen bonding and conjugation, and its presence is key to the formation of various coordination compounds.[1]

Synthesis of 4-Acylpyrazolones

The synthesis of 4-acylpyrazolones can be achieved through several methods. A common and effective approach involves the direct C-acylation of a 1-substituted-3-methyl-5-pyrazolone.

General Experimental Protocol for C-Acylation

A widely used method for the synthesis of 4-acyl-3-methyl-1-phenyl-5-pyrazolones involves the use of calcium hydroxide to promote selective C-acylation over O-acylation.[3][4]

Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: [3]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (e.g., 50 mmol) in anhydrous 1,4-dioxane by gentle heating.

-

Complex Formation: Add calcium hydroxide (2 equivalents) to the solution and reflux the mixture for 30 minutes with vigorous stirring to form the calcium complex.

-

Acylation: Cool the reaction mixture to 0°C using an ice bath and add the desired acyl chloride (e.g., p-toluoyl chloride) dropwise.

-

Reaction: Reflux the reaction mixture for 1.5 to 2.5 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the mixture to room temperature and pour it into 10% aqueous HCl with vigorous stirring to decompose the calcium complex.

-

Isolation: Collect the precipitated crude product by filtration, wash with water, and then with small portions of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol-acetone) to obtain the pure 4-acylpyrazolone.

Core Chemical Reactivity

The reactivity of 4-acylpyrazolones can be categorized based on the reactive sites within the molecule: the active methylene group (C4), the pyrazolone ring itself, and the carbonyl groups.

Reactivity of the Active Methylene Group (C4)

The hydrogen atom at the C4 position is flanked by two carbonyl groups, making it significantly acidic. This "active methylene" group is the primary site for many of the characteristic reactions of 4-acylpyrazolones.

The protons on the α-carbon between two carbonyl groups in β-dicarbonyl compounds are notably acidic, with pKa values typically in the range of 9-11.[5][6][7][8] This is considerably more acidic than α-hydrogens adjacent to a single carbonyl group (pKa ≈ 18-20).[5] This increased acidity facilitates the ready formation of a resonance-stabilized enolate ion in the presence of a suitable base. This enolate is a key nucleophilic intermediate in many synthetic transformations.

Table 1: Typical pKa Values of Carbonyl Compounds

| Compound Type | Example | Typical pKa |

| Monoketone | Acetone | ~20 |

| Ester | Ethyl acetate | ~25 |

| β-Diketone | Acetylacetone | ~9 |

| β-Ketoester | Ethyl acetoacetate | ~11 |

| 4-Acylpyrazolone | (Analogous to β-diketones) | ~9-11 (estimated) |

The enolate generated from a 4-acylpyrazolone can be readily alkylated by treatment with an alkyl halide. This SN2 reaction is most efficient with primary alkyl halides.[5]

The active methylene group can participate in condensation reactions with aldehydes and ketones, typically under basic catalysis (e.g., piperidine), to yield 4-ylidene derivatives.[9]

General Experimental Protocol for Knoevenagel Condensation: [9]

-

A mixture of the 4-acylpyrazolone (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and piperidine (catalytic amount) in absolute ethanol is stirred, often at 0°C, for an extended period (e.g., 24 hours).

-

The resulting solid product is collected by filtration, washed with cold water, dried, and recrystallized from a suitable solvent like ethanol.

Electrophilic Substitution on the Pyrazole Ring

While the C4 position is the most reactive nucleophilic site, the pyrazole ring itself can undergo electrophilic substitution, although this is less common for 4-acyl derivatives due to the deactivating effect of the carbonyl groups. When such reactions do occur, the substitution pattern is influenced by the existing substituents on the ring. For a generic pyrazole, electrophilic substitution typically occurs at the C4 position.[10]

Reactions of the Carbonyl Groups

The carbonyl groups of the acyl moiety and the pyrazolone ring can undergo nucleophilic attack. A significant reaction is the condensation with primary amines or hydrazines to form Schiff bases or hydrazones, respectively.[1][2] These derivatives are important ligands in coordination chemistry.[1]

Cycloaddition and Annulation Reactions

4-Acylpyrazolones are versatile precursors for the synthesis of fused heterocyclic systems. For instance, they can be used to construct pyrazolo[3,4-b]pyridine derivatives, a scaffold found in many biologically active molecules.[11][12][13][14][15] These syntheses often involve the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, where the 4-acylpyrazolone can act as the dicarbonyl component.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 4-acylpyrazolone derivatives.

Caption: General workflow from synthesis to biological evaluation.

Apoptosis Signaling Pathway

Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells, often involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17][18][19][20] The following diagram depicts a simplified, generalized apoptosis pathway that can be modulated by bioactive pyrazole derivatives.

References

- 1. Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes: Single Crystal Structure of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Sulfanilamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. ochemtutor.com [ochemtutor.com]

- 9. naturalspublishing.com [naturalspublishing.com]

- 10. scribd.com [scribd.com]

- 11. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

physical and chemical properties of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5, a versatile heterocyclic compound with significant applications in analytical chemistry, organic synthesis, and pharmaceutical development. This document details its key characteristics, provides established experimental protocols for its synthesis and analysis, and visualizes its fundamental chemical processes.

Core Physical and Chemical Properties

1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5, with the chemical formula C₁₇H₁₄N₂O₂, is a yellow or white to almost white crystalline powder.[1][2][3] Its molecular weight is approximately 278.31 g/mol .[1][3] A key characteristic of this compound is its existence in tautomeric forms, primarily the keto and enol forms, which influences its physical properties such as melting point and solubility.[4] It is generally insoluble in water but soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6]

Summary of Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 278.31 g/mol | [1][3] |

| CAS Number | 4551-69-3 | [1][3] |

| Appearance | Yellow or white to almost white crystalline powder | [1][2][3] |

| Melting Point (keto form) | 122 °C | [4] |

| Melting Point (enol form) | 92 °C | [4] |

| Melting Point (range) | 116 - 120 °C | [3] |

| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][6] |

Tautomerism

1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 exhibits keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by the solvent and other environmental conditions. The enol form is a yellowish solid, while the keto form is colorless.[4] Recrystallization from polar solvents like alcohol-water mixtures tends to yield the keto form, whereas nonpolar solvents such as ligroin or chloroform favor the enol form.[4]

Caption: Keto-enol tautomerism of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.

Experimental Protocols

Synthesis of 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5

A common and effective method for the synthesis of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 involves the C-acylation of 1-phenyl-3-methyl-pyrazolone-5.[4][7][8]

Materials:

-

1-phenyl-3-methyl-pyrazolone-5

-

Dioxane

-

Calcium hydroxide

-

Benzoyl chloride

-

Dilute hydrochloric acid

-

Methanol-water mixture for recrystallization

Procedure:

-

Dissolve 15 g of 1-phenyl-3-methyl-pyrazolone-5 in 60-80 ml of dioxane in a flask equipped with a stirrer, separatory funnel, and reflux condenser, with gentle heating.[4]

-

Add 12 g of calcium hydroxide to the solution.[4]

-

Add 9.9 ml of benzoyl chloride dropwise to the mixture over a period of 1 minute. The reaction mixture will become a thick paste, and an increase in temperature will be observed.[4]

-

Heat the mixture to reflux for 30 minutes.[4]

-

After cooling, pour the reaction mixture into 200 ml of 2 N dilute hydrochloric acid to decompose the calcium complex. This will cause the precipitation of cream-colored crystals.[4]

-

Collect the crystals using a Büchner funnel.

-

Recrystallize the crude product from a slightly acidified methanol-water mixture to yield the pure 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.[4]

Caption: Workflow for the synthesis of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 and to study its tautomeric forms.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Analysis: In CDCl₃, the spectrum typically shows signals corresponding to the CH-form.[9] In DMSO-d₆, the presence of multiple tautomeric forms (OH, CH, and NH) can be observed.[9] One study reported the following chemical shifts in CDCl₃: δ 2.32 (3H, s, CH₃), 6.27 (1H, s, C=CH), and 7.20-8.20 (10H, m, 2C₆H₅).[1]

¹³C NMR Spectroscopy:

-

Sample Preparation: Similar to ¹H NMR, dissolve the sample in an appropriate deuterated solvent.

-

Analysis: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A common method is to prepare a potassium bromide (KBr) disc containing the sample.

-

Analysis: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) group, carbon-carbon double bonds (C=C), and other functional groups within the molecule. The position of the carbonyl peak can provide insights into the tautomeric form present.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as ethanol or chloroform, to a known concentration.

-

Analysis: The UV-Vis spectrum is typically recorded over a range of 200-800 nm. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound and its tautomeric forms. One source reports a λmax of 270 nm.[1]

Applications

1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 is a valuable compound in several scientific fields:

-

Analytical Chemistry: It is used as a chelating agent for the extraction and spectrophotometric determination of various metal ions.[4]

-

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and dyes.[3]

-

Pharmaceutical Development: Pyrazolone derivatives have been investigated for a range of biological activities, and this compound can be a precursor for the synthesis of potential anti-inflammatory and analgesic agents.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | C17H14N2O2 | CID 97690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 1-Phenyl-3-methyl-4-benzal-5-pyrazolone | C17H14N2O | CID 309224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ias.ac.in [ias.ac.in]

Methodological & Application

Application Notes and Protocols for Metal Ion Detection Using 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a versatile chelating agent that has demonstrated significant potential in the detection and quantification of various metal ions. Its utility is rooted in its ability to form stable and often colored or fluorescent complexes with metal cations, making it a valuable tool in analytical chemistry, environmental monitoring, and potentially in the preliminary stages of drug development where metal ion homeostasis is a factor. This document provides detailed application notes and experimental protocols for the use of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one in metal ion detection. The compound's structure allows for the formation of coordination complexes with a range of metal ions, including but not limited to copper (II), zinc (II), iron (III), and others. The detection mechanism is primarily based on spectrophotometric or fluorometric analysis of the resulting metal-ligand complexes.

Data Presentation

The quantitative performance of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one and its derivatives in the detection of various metal ions is summarized below. It is important to note that the detection limits and other parameters can vary based on the specific experimental conditions and the exact derivative of the pyrazolone used.

| Metal Ion | Detection Method | Limit of Detection (LOD) | Linear Range | Remarks |

| Fe(III) | Fluorescence Quenching | 0.025 µM | Not specified | Data for a pyrazole derivative.[1] |

| Zn(II) | Fluorescence Turn-on | 0.0319 µM | Not specified | Data for a pyrazoline derivative.[1] |

| Cd(II) | Fluorescence Turn-on | Not specified | Not specified | Forms fluorescent complexes.[1] |

| Cu(II) | Spectrophotometry | Not specified | Not specified | Forms colored complexes.[2] |

| Mn(II) | Complexation | Not specified | Not specified | Forms stable complexes.[3] |

| Co(II) | Complexation | Not specified | Not specified | Forms stable complexes.[3] |

| Ni(II) | Complexation | Not specified | Not specified | Forms stable complexes.[3] |

Signaling Pathway and Experimental Workflow

The detection of metal ions using 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is based on the principle of chelation. The ligand coordinates with the metal ion, leading to a change in its photophysical properties, which can be measured.

Caption: Chelation of a metal ion by the ligand leads to a detectable optical signal.

The general experimental workflow for metal ion detection using this protocol is outlined below.

Caption: A general workflow from ligand synthesis to metal ion quantification.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

This protocol is adapted from a general procedure for the synthesis of 4-acyl-pyrazolones.[4]

Materials:

-

1-phenyl-3-methyl-pyrazolone-5

-

Dioxane (anhydrous)

-

Calcium hydroxide

-

Benzoyl chloride

-

Hydrochloric acid (10% aqueous solution)

-

Methanol

-

Ethanol

-

Round-bottom flask with reflux condenser, stirrer, and dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 15 g of 1-phenyl-3-methyl-pyrazolone-5 in 60-80 ml of anhydrous dioxane with gentle heating.

-

Add 12 g of calcium hydroxide to the solution and reflux the mixture for 30 minutes with vigorous stirring.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add 9.9 ml of benzoyl chloride dropwise to the cooled mixture via a dropping funnel over a period of 1 minute.

-

Reflux the reaction mixture for 30 minutes.

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 200 ml of 10% hydrochloric acid with vigorous stirring to decompose the calcium complex and precipitate the product.

-

Collect the crude product by filtration using a Büchner funnel.

-

Recrystallize the crude product from a methanol-water mixture to obtain the purified 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one.

-

Dry the purified crystals in a desiccator.

Protocol 2: General Spectrophotometric Detection of Metal Ions

This is a general protocol that should be optimized for each specific metal ion.

Materials:

-

Stock solution of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one in a suitable solvent (e.g., ethanol, DMSO).

-

Stock solutions of the metal ions of interest (e.g., CuCl₂, ZnCl₂, FeCl₃) in deionized water or an appropriate buffer.

-

Buffer solution of the desired pH.

-

Spectrophotometer and cuvettes.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (e.g., 1 mM in ethanol).

-

Prepare a series of standard solutions of the target metal ion at different concentrations.

-

-

Assay:

-

In a series of test tubes, add a fixed volume of the ligand stock solution.

-

Add increasing volumes of the metal ion standard solutions to the respective test tubes.

-

Add buffer solution to each tube to maintain a constant pH.

-

Bring the final volume of each solution to a fixed amount with the appropriate solvent.

-

Mix the solutions thoroughly and allow them to incubate for a specific period (to be determined experimentally) to ensure complete complex formation.

-

-

Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. The λmax should be determined by scanning the spectrum of a solution containing the complex.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance values against the corresponding metal ion concentrations.

-

Use the calibration curve to determine the concentration of the metal ion in unknown samples.

-

Protocol 3: General Fluorometric Detection of Metal Ions

This is a general protocol that should be optimized for each specific metal ion and the nature of the fluorescence change (turn-on or quenching).

Materials:

-

Stock solution of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one in a suitable solvent (e.g., acetonitrile, DMSO).

-

Stock solutions of the metal ions of interest.

-

Buffer solution of the desired pH.

-

Fluorometer and cuvettes.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the ligand (e.g., 100 µM in acetonitrile).

-

Prepare a series of standard solutions of the target metal ion.

-

-

Assay:

-

To a series of cuvettes, add a fixed volume of the ligand stock solution.

-

Add increasing volumes of the metal ion standard solutions.

-

Add buffer to maintain a constant pH.

-

Adjust the final volume with the solvent.

-

-

Measurement:

-

Excite the solutions at the appropriate excitation wavelength (to be determined experimentally) and record the fluorescence emission spectra.

-

Record the fluorescence intensity at the wavelength of maximum emission.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or the change in fluorescence intensity) against the metal ion concentration to generate a calibration curve.

-

Determine the concentration of the metal ion in unknown samples using the calibration curve.

-

Conclusion

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a valuable chelating agent for the detection of a variety of metal ions. The protocols provided herein offer a starting point for researchers to develop and optimize specific assays for their metal ions of interest. The formation of stable complexes with distinct optical properties allows for sensitive and selective quantification, making this compound a useful tool in various scientific disciplines. Further research is warranted to establish comprehensive quantitative data for a wider range of metal ions and to explore the full potential of this compound in different analytical applications.

References

- 1. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Magnetic, Spectral and Biological Studies of Copper(II) Complexes of 4-Benzoyl-3-Methyl-1-Phenyl-2-Pyrazolin-5-One N(4)-Substituted Thiosemicarbazones, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

Application Notes & Protocols: Spectrophotometric Determination of Lanthanides with 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanides, or rare earth elements, are a series of 15 metallic elements that have found increasing use in various fields, including medicine, electronics, and catalysis. Their unique luminescent and magnetic properties make them valuable, but their chemical similarity presents challenges for their separation and quantification. Spectrophotometry offers a rapid, simple, and cost-effective method for the determination of metal ions. 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP), also known as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HP), is a versatile heterocyclic compound that acts as a chelating agent.[1][2][3] It forms stable, colored complexes with various metal ions, including lanthanides, making it a suitable reagent for their spectrophotometric determination.[1] This document provides a detailed protocol for the quantification of lanthanides using BMPP.

Principle of the Method

The method is based on the reaction between a lanthanide ion (Ln³⁺) and 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP) in a suitable solvent system. BMPP, which exists in keto-enol tautomeric forms, acts as a univalent bidentate ligand, coordinating with the lanthanide ion to form a stable chelate complex.[4] These complexes are often sparingly soluble in water but can be efficiently extracted into an immiscible organic solvent such as benzene, toluene, or chloroform.[5][6][7] The general reaction for the extraction can be described as:

Ln³⁺ (aq) + 3 HP (org) ⇌ LnP₃ (org) + 3 H⁺ (aq)

In many cases, self-adducts of the form LnP₃·HP are formed in the organic phase.[5][8] The intensity of the color of the extracted complex in the organic phase is proportional to the concentration of the lanthanide ion. This absorbance is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). By comparing the absorbance of an unknown sample to a series of standards (calibration curve), the concentration of the lanthanide can be accurately determined.

Materials and Reagents

-

Reagents:

-

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP/HP), purity > 99%

-

Lanthanide(III) oxides or salts (e.g., nitrates, chlorides) for preparing standard solutions

-

Organic Solvents: Benzene, Toluene, or Chloroform (Analytical Grade)[5][6]

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Sodium Chloride (NaCl) or other suitable salt to maintain constant ionic strength

-

Deionized Water

-

-

Apparatus:

-

UV-Vis Spectrophotometer

-

pH meter

-

Mechanical shaker

-

Separatory funnels

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Experimental Protocols

-

BMPP Solution (e.g., 0.01 M): Dissolve the required weight of BMPP in the chosen organic solvent (e.g., toluene) to prepare the desired concentration.

-

Lanthanide Stock Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of each lanthanide by dissolving a precisely weighed amount of the respective oxide (after conversion to chloride or nitrate by dissolving in minimal concentrated acid and diluting) or salt in deionized water or dilute acid.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions.

-

Aqueous Phase Buffer: Prepare an aqueous solution with a constant ionic strength (e.g., 0.1 M NaCl) and adjust the pH to the desired value using HCl or NaOH.[6][8]

-

Complex Formation & Extraction:

-

Pipette a known volume (e.g., 10 mL) of the aqueous phase containing the lanthanide standard or sample into a separatory funnel.[8]

-

Add an equal volume (e.g., 10 mL) of the BMPP solution in the organic solvent.[6]

-

Shake the mixture mechanically for a sufficient time (e.g., 60 minutes) to ensure that the extraction equilibrium is reached.[6][8]

-

Allow the two phases to separate completely.

-

-

Sample Measurement:

-

Carefully separate the organic phase from the aqueous phase.

-

Measure the absorbance of the organic phase using a spectrophotometer at the wavelength of maximum absorbance (λmax) against a reagent blank. The reagent blank is prepared following the same procedure but without the lanthanide ion.

-

-

Construction of Calibration Curve:

-

Take a series of aliquots of working standard solutions of a specific lanthanide.

-

Perform the extraction and measurement procedure for each standard as described above.

-

Plot a graph of absorbance versus the concentration of the lanthanide. This plot should be linear and obey Beer's Law within a certain concentration range.

-

-

Determination of Unknown Concentration:

-

Perform the extraction and measurement procedure for the unknown sample.

-

Determine the concentration of the lanthanide in the sample by interpolating its absorbance value on the calibration curve.

-

Data Presentation: Parameters for Lanthanide-BMPP Complexes

The following table summarizes the typical parameters for the solvent extraction of lanthanides with BMPP. Note that specific spectrophotometric data like λmax and Molar Absorptivity are not extensively detailed in the provided search results, which focus primarily on extraction equilibria.

| Parameter | Description | Reference |

| Chelating Agent | 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP/HP) | [5][6] |

| Lanthanides (Ln³⁺) | La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu | [5][6] |

| Organic Solvents | Benzene, Toluene, Chloroform, 1,2-dichloroethane | [5][6] |

| Aqueous Medium | Weakly acidic chloride solutions (pH typically 2-4) | [6] |

| Ionic Strength | Maintained constant, e.g., 0.1 M with NaCl/HCl | [6][8] |

| Stoichiometry | LnP₃ or self-adducts like LnP₃·HP are commonly extracted | [5][8] |

| Equilibration Time | Typically 60 minutes of mechanical shaking | [6][8] |

Visualizations

Caption: Chelation of Lanthanide ion with BMPP reagent.

References

- 1. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. SOLVENT EXTRACTION OF LANTHANIDES WITH 1-PHENYL-3-METHYL-4-BENZOYL-5-PYRAZOLONE: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Synthesis of Novel Anti-Inflammatory Agents from Pyrazolinone Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent anti-inflammatory drugs derived from pyrazolinone precursors. The methodologies outlined herein are based on established synthetic strategies and provide a framework for the development of novel cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.

Introduction

Pyrazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, most notably their anti-inflammatory properties.[1][2] The core pyrazolinone scaffold is a key pharmacophore in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, a selective COX-2 inhibitor.[3][4] The anti-inflammatory mechanism of these compounds primarily involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5][6][7]

This guide details the synthesis of pyrazolinone-based compounds, focusing on the widely employed Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization with hydrazine derivatives.

Synthetic Pathway Overview

The general synthetic approach involves a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde to yield a chalcone (α,β-unsaturated ketone).[8][9] The subsequent step involves the cyclization of the chalcone with a hydrazine derivative, such as 4-hydrazinobenzenesulfonamide hydrochloride, in the presence of a suitable solvent like ethanol to form the desired 2-pyrazoline derivative.[8][9]

Caption: General synthetic scheme for pyrazolinone-based anti-inflammatory drugs.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediates (General Procedure)

This protocol describes the synthesis of chalcone intermediates via Claisen-Schmidt condensation.[8]

Materials:

-

Substituted Acetophenone (10 mmol)

-

Aromatic Aldehyde (10 mmol)

-

Ethanol (20 mL)

-

Sodium Hydroxide (30% aqueous solution, 10 mL)

-

Petroleum Ether (60-80 °C)

-

Crushed Ice

-

Hydrochloric Acid (dilute)

-

Round-bottom flask

-

Magnetic stirrer

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

To a cold solution (below 10 °C) of the substituted acetophenone (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (20 mL) in a round-bottom flask, add a chilled solution of sodium hydroxide (10 mL of 30% solution) dropwise with constant stirring.

-

Cover the reaction mixture with a layer of petroleum ether (60-80 °C) and leave it at room temperature for 12 hours.

-

Pour the reaction mixture onto crushed ice (100 g) and acidify with dilute hydrochloric acid.

-

The solid product that precipitates is collected by filtration using a Buchner funnel.

-

Wash the product with cold water and dry it.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

-

Characterize the product using techniques such as melting point determination, IR, and NMR spectroscopy.

Protocol 2: Synthesis of 2-Pyrazoline Derivatives (General Procedure)

This protocol outlines the cyclization of chalcone intermediates to form 2-pyrazoline derivatives.[8]

Materials:

-

Chalcone Intermediate (from Protocol 1) (10 mmol)

-

4-Hydrazinobenzenesulfonamide Hydrochloride (10 mmol)

-

Absolute Ethanol (20-150 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

A solution of the appropriate chalcone (10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) in absolute ethanol (20–150 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is refluxed for 12–16 hours.

-

After reflux, concentrate the reaction mixture to a small volume by rotary evaporation.

-

Allow the concentrated solution to cool to room temperature. The 2-pyrazoline derivative will separate out as a solid.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to yield the pure 2-pyrazoline derivative.[9]

-

Confirm the structure of the final compound using IR, 1H NMR, 13C NMR, and mass spectrometry.[8][10]

Quantitative Data Summary

The following tables summarize the characterization and biological activity data for a series of synthesized pyrazolinone derivatives.

Table 1: Physicochemical and Spectroscopic Data of Representative Pyrazolinone Derivatives.

| Compound | Yield (%) | m.p. (°C) | IR (cm⁻¹) (C=N) | ¹H NMR (δ, ppm) (CH of pyrazoline) | ¹³C NMR (δ, ppm) (C-5 of pyrazoline) |

| Ic | 70 | 125-135 | 1592 | 5.15 (s, 1H) | 102.2 |

| Id | 64 | 125-131 | 1592 | 5.15 (s, 1H) | 102.2 |

| IIb | 78 | 130-142 | 1591 | 5.14 (s, 1H) | 102.2 |

| 2b | - | - | - | - | 59.98 - 62.63 |

| 2d | - | - | - | - | 59.98 - 62.63 |

| 2g | - | - | - | - | 59.98 - 62.63 |

Data sourced from multiple studies for illustrative purposes.[1][2]

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazolinone Derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | 5-LOX IC₅₀ (µM) | Carrageenan-induced Paw Edema Inhibition (%) |

| 5f | - | 1.50 | 9.56 | - | - |

| 6f | - | 1.15 | 8.31 | - | - |

| Celecoxib | 7.7 | 0.07 | 2.51 | - | 82.2 (at 5h) |

| 2b | - | - | - | - | 86.6 (at 5h) |

| 2d | - | - | - | - | Comparable to Celecoxib |

| 2g | - | - | - | - | Comparable to Celecoxib |

| Compound 2g (from another study) | - | - | - | 80 | - |

| Compound 2d (from another study) | - | - | - | - | Higher than Indomethacin |

| Compound 2e (from another study) | - | - | - | - | High activity |

IC₅₀ values and in vivo data are compiled from various sources and presented for comparative analysis.[2][5][9][11]

Mechanism of Action: Inhibition of Inflammatory Pathways

Pyrazolinone-based anti-inflammatory drugs exert their effects by inhibiting key enzymes in the arachidonic acid cascade. This dual inhibition of COX-2 and 5-LOX is a desirable trait for developing safer anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[12][13] The inhibition of these pathways leads to a reduction in the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever. Some derivatives have also been shown to suppress the NF-κB/TNF-α signaling pathway, further contributing to their anti-inflammatory effects.[1]

Caption: Mechanism of action of pyrazolinone-based anti-inflammatory drugs.

Conclusion

The synthetic protocols and data presented in this document provide a comprehensive resource for researchers engaged in the discovery and development of novel anti-inflammatory agents. The pyrazolinone scaffold continues to be a promising starting point for the design of potent and selective inhibitors of key inflammatory mediators. Further derivatization and biological evaluation of this class of compounds are warranted to identify new drug candidates with improved efficacy and safety profiles.

References

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one as a Colorimetric Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is a versatile chelating agent that serves as an effective colorimetric reagent for the detection and quantification of various metal ions.[1][2] Its utility in analytical chemistry, particularly in spectrophotometry, stems from its ability to form stable, colored complexes with metal ions, enabling their determination in various samples.[1][2] This document provides detailed application notes and protocols for the use of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one in colorimetric analysis, with a focus on the determination of Uranium(VI) and Vanadium(V).

Principle of Colorimetric Determination